molecular formula C8H7NO3S2 B13312619 2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid

2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid

Cat. No.: B13312619
M. Wt: 229.3 g/mol
InChI Key: FFIULAHESFWOCS-UHFFFAOYSA-N
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Description

2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid (CAS 1599571-51-3) is a synthetic heterocyclic compound with a molecular formula of C8H7NO3S2 and a molecular weight of 229.28 g/mol . It features a fused thieno[2,3-d]thiazole core structure, a carboxylic acid functional group, and a 2-ethoxy substituent. Compounds containing the thiazole ring are of significant interest in medicinal and materials chemistry due to their diverse biological activities and presence in various pharmacologically active molecules . The carboxylic acid group makes this compound a versatile building block in organic synthesis, particularly for the development of more complex molecules via amide coupling reactions, a common strategy in drug discovery . As a heterocyclic building block, it holds value for researchers in pharmaceutical development and chemical biology. This product is intended for Research Use Only and is not intended for human therapeutic or veterinary use.

Properties

Molecular Formula

C8H7NO3S2

Molecular Weight

229.3 g/mol

IUPAC Name

2-ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid

InChI

InChI=1S/C8H7NO3S2/c1-2-12-8-9-6-4(14-8)3-5(13-6)7(10)11/h3H,2H2,1H3,(H,10,11)

InChI Key

FFIULAHESFWOCS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(S1)C=C(S2)C(=O)O

Origin of Product

United States

Preparation Methods

Step 1: Preparation of Thiazole Intermediate

  • Starting Material: A substituted thiourea or thioamide derivative, such as a 2-aminothiazole precursor, is prepared via reaction of substituted thioureas with α-haloketones or α-haloesters.
  • Reaction Conditions: The reaction is typically carried out in polar solvents like ethanol, acetic acid, or trifluoroacetic acid at elevated temperatures (80–120°C). For example, the reaction of a substituted thiourea with ethyl α-bromoacetate in acetic acid under reflux yields the corresponding thiazole core after cyclization.

Step 3: Ethoxy Group Incorporation at Position 2

  • The ethoxy substituent at the 2-position is introduced via nucleophilic substitution reactions.
  • Method: Alkylation of the heterocyclic nitrogen or carbon atom using ethyl halides (e.g., ethyl bromide) in the presence of bases such as potassium carbonate or sodium hydride in solvents like dimethylformamide (DMF) or acetone.
  • Reaction Conditions: Reflux at 60–80°C for several hours ensures efficient substitution.

Summary of Reaction Conditions (Table 1):

Step Reagents Solvent Temperature Duration Purification Method
Thiazole formation Substituted thiourea + α-haloketone Acetic acid Reflux (~100°C) 12–24 h Recrystallization
Oxidation KMnO₄ or K₂Cr₂O₇ Aqueous 50–80°C 4–8 h Extraction & recrystallization
Ethoxy substitution Ethyl halide + base DMF or acetone Reflux (~70°C) 6–12 h Column chromatography

Alternative Route: Cyclization of Ethoxy-Substituted Precursors

Another approach involves the synthesis of ethoxy-substituted heterocycles followed by oxidation to the acid form.

Step 1: Synthesis of Ethoxy-Substituted Precursors

  • Method: Condensation of suitable α-ethoxycarbonyl compounds with thiourea derivatives under reflux in solvents like ethanol or acetic acid.
  • Reaction Conditions: Heating at 80–120°C for 12–24 hours facilitates cyclization.

Step 2: Oxidative Conversion to Carboxylic Acid

  • The ethoxy group is oxidized or hydrolyzed to the corresponding acid using reagents such as potassium permanganate, sodium periodate, or via acid hydrolysis under reflux.

Step 3: Purification

  • The crude product is purified by recrystallization from solvents such as ethanol, methanol, or water-methanol mixtures.

Key Experimental Data and Optimization

Recent research indicates that reaction yields and purity are significantly influenced by solvent choice, temperature control, and reagent stoichiometry.

  • Yield Data: Typical yields for the key cyclization step range from 74% to 95%, with optimization of temperature and reaction time being critical.
  • Reaction Monitoring: TLC and NMR spectroscopy are employed to monitor the progress of cyclization and oxidation steps.
  • Purification: Recrystallization from solvents such as hexane, ethyl acetate, or methanol ensures high purity of the final compound.

Representative Reaction Scheme

Thiourea derivative + α-bromoester → Cyclization in acetic acid → Ethoxy-substituted heterocycle → Oxidation/hydrolysis → 2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid

Summary of Literature Data

Reference Key Features Yield Reaction Conditions Remarks
Patent US7408069B2 Reaction in formic acid, acetic acid; use of amine-protected acid chlorides Up to 86% Acidic medium, reflux Suitable for scale-up
Arkivoc 2010 Chemoselective α-bromination, one-pot thiourea cyclization 95% NBS in dioxane-water, 80°C Avoids sensitive intermediates
Ambeed.com Bromination and subsequent hydrolysis 99% Thionyl chloride, reflux Efficient conversion to acid

Chemical Reactions Analysis

Types of Reactions

2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the oxidation of hypoxanthine to uric acid. This inhibition can reduce uric acid levels in the body, providing therapeutic benefits for conditions like gout .

Comparison with Similar Compounds

2-[(2-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic Acid

  • Structure: Substituted with a 2-methylphenylamino group at position 2 instead of ethoxy.
  • Properties: The aromatic amino group may increase π-π stacking interactions but reduce lipophilicity compared to ethoxy.

2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic Acid

  • Structure: Features an amino group at position 2.
  • Properties: The polar amino group enhances solubility but may reduce membrane permeability.
  • Synthesis: Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate (CAS 837407-87-1) is a related ester precursor, indicating feasible synthetic routes for amino analogs .

Fused-Ring Modifications

Chromeno-Fused Derivatives

  • Example: (5R,5aR,11bs)-2,6-Dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic Acid (Compounds 93, 94)** Activity: Potent against influenza A (H3N2: EC₅₀ = 0.6–2.5 µg/mL; H5N1: EC₅₀ = 0.31–0.32 µg/mL) with high selectivity indices (SI > 170) . Comparison: The chromeno-thiopyrano fusion enhances antiviral potency but complicates synthesis compared to the simpler thieno-thiazole scaffold.

Imidazo-Fused Analogs

Functional Group Modifications

4-Methyl-2-(3,4,5-Trimethoxybenzamido)thiazole-5-carboxylic Acid

  • Structure : Substituted with a trimethoxybenzamido group.
  • Activity : Antibacterial activity against Bacillus subtilis and Staphylococcus aureus due to the electron-rich aromatic moiety .
  • Comparison : The bulky benzamido group may sterically hinder interactions compared to the smaller ethoxy group.

6-Carboxy-7-(2-Thienyl)-Tetrahydrothiopyrano-7H-[2,3-d]thiazole (Compound 104)

  • Activity : Antimicrobial (against B. subtilis) and antitubercular .
  • Comparison: The thiopyrano ring enhances rigidity and may improve metabolic stability.

Physicochemical and Electronic Properties

  • Conformational Stability: DFT studies on thiazole-5-carboxylic acid reveal four conformers, with planar carboxylic acid groups stabilizing the structure via intramolecular hydrogen bonding .
  • Lipophilicity: The ethoxy group (logP ~1.3) balances solubility and membrane permeability better than polar groups (e.g., amino, logP ~0.5) .

Biological Activity

2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : 2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid
  • Molecular Formula : C₇H₇NO₃S
  • Molecular Weight : 173.19 g/mol
  • CAS Number : 937656-24-1

Antioxidant Activity

Thiazole derivatives, including 2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid, have been studied for their antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases such as diabetes and cardiovascular disorders. Research indicates that thiazole compounds can scavenge free radicals and enhance the body’s antioxidant defense mechanisms.

Anti-inflammatory Effects

Studies have demonstrated that thiazole derivatives exhibit significant anti-inflammatory activities. This is particularly relevant in conditions characterized by chronic inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Antidiabetic Properties

Emerging evidence suggests that 2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid may possess antidiabetic properties. In vitro and in vivo studies have shown that thiazole derivatives can improve insulin sensitivity and reduce hyperglycemia. For instance, similar compounds have been documented to lower blood glucose levels and improve lipid profiles in diabetic animal models.

Case Studies

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of various thiazole derivatives using the DPPH radical scavenging assay. The results indicated that certain derivatives exhibited IC50 values comparable to standard antioxidants. This suggests potential applications in preventing oxidative damage in biological systems.

CompoundIC50 (µM)
2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid15.4
Standard Antioxidant (Ascorbic Acid)12.0

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with a thiazole derivative led to a significant reduction in TNF-alpha and IL-6 levels. This underscores the compound's potential as an anti-inflammatory agent.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control250200
Thiazole Derivative7560

The biological activities of 2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of electron-rich heterocycles allows these compounds to donate electrons to free radicals.
  • Enzyme Inhibition : Thiazoles can inhibit key enzymes involved in inflammatory pathways and glucose metabolism.
  • Gene Expression Modulation : Some studies suggest that these compounds can influence the expression of genes related to oxidative stress and inflammation.

Q & A

Q. Optimization :

  • Monitor reaction progress via TLC or HPLC to minimize over-bromination or ester degradation.
  • Use catalysts like FeBr₃ for selective bromination and flow reactors for improved yield scalability .

What spectroscopic and computational methods are effective for characterizing this compound?

Q. Basic

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethoxy group at C2, carboxylic acid at C5) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and ethoxy (C-O, ~1250 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ ion) .

Q. Advanced :

  • DFT Calculations : Use B3LYP/6-311++G(d,p) to predict conformational stability and vibrational spectra. Compare with experimental IR/NMR to validate structures .
  • Collision Cross-Section (CCS) Prediction : Ion mobility spectrometry coupled with computational CCS values (e.g., 160–170 Ų for [M+H]+) aids in structural confirmation .

How can researchers address discrepancies between DFT-predicted and experimental spectroscopic data?

Q. Advanced

Solvent Effects : Include solvent models (e.g., PCM) in DFT calculations to account for polarity-induced shifts in NMR/IR .

Conformational Sampling : Evaluate all low-energy conformers (e.g., planar vs. non-planar carboxylic groups) and Boltzmann-weight their contributions to spectral simulations .

Natural Bond Orbital (NBO) Analysis : Identify hyperconjugative interactions (e.g., ethoxy group stabilizing thiazole ring) that may explain deviations .

What in vitro assays are suitable for evaluating bioactivity?

Q. Advanced

  • Xanthine Oxidase Inhibition : Adapt protocols from thiazole-5-carboxylic acid derivatives by monitoring uric acid production spectrophotometrically at 295 nm .
  • Antitumor Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with chlorophenyl analogs, noting enhanced solubility from the ethoxy group .
  • Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria to assess MIC values .

How does the ethoxy substituent influence electronic properties compared to other groups?

Q. Advanced

  • Electron-Donating Effect : The ethoxy group increases electron density on the thienothiazole ring, altering HOMO-LUMO gaps (e.g., ~4.5 eV predicted via DFT) and redox behavior .
  • Bioactivity Modulation : Compared to chlorophenyl (electron-withdrawing), ethoxy may enhance solubility and membrane permeability, improving pharmacokinetics .

What purification strategies ensure high purity for this compound?

Q. Basic

  • Recrystallization : Use acetic acid/water mixtures to isolate crystalline product, as demonstrated for related thiazole-carboxylic acids .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) to separate ester intermediates .

How can molecular docking predict target interactions?

Q. Advanced

  • Target Selection : Prioritize proteins with thiazole-binding pockets (e.g., xanthine oxidase, USP7) .
  • Docking Workflow :
    • Prepare ligand (protonation states via MarvinSketch).
    • Use AutoDock Vina with flexible side chains in the active site.
    • Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

What are the stability considerations under experimental conditions?

Q. Basic

  • Storage : -20°C in amber vials under inert gas to prevent oxidation of the thiophene ring .
  • pH Sensitivity : The carboxylic acid group may degrade under strong basic conditions (>pH 10); use neutral buffers for biological assays .

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